molecular formula C16H13ClFNO4S2 B2920174 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034334-38-6

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2920174
CAS No.: 2034334-38-6
M. Wt: 401.85
InChI Key: XTCOFALMHGASJZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The nitrogen atom of the sulfonamide group is further functionalized with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl moiety. This structure combines aromatic halogenation with heterocyclic substituents (furan and thiophene), which are common in bioactive molecules targeting enzymes or receptors . While the exact density, melting point, and biological data for this compound are unavailable in the provided evidence, its molecular formula is inferred to be C₁₇H₁₅ClFNO₄S₂ (molecular weight ~414.9), based on analogs like 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (CAS 2034334-44-4, molecular weight 413.9) .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S2/c17-12-9-11(5-6-13(12)18)25(21,22)19-10-16(20,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOFALMHGASJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a furan ring, and halogen substituents (chlorine and fluorine) on the benzene ring. These structural elements contribute to its potential pharmacological applications and biological activity.

  • Molecular Formula : C₁₆H₁₃ClFNO₄S₂
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 2034622-35-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial potency. For instance, derivatives featuring thiazole structures have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes . The presence of the furan and thiophene rings in our compound is expected to enhance its antibacterial properties due to their known bioactivity.

Antiviral Activity

The compound's potential as an antiviral agent has been suggested through studies on related N-heterocycles. These compounds have demonstrated promising results against viral targets, particularly in inhibiting reverse transcriptase activity . The structural modifications that include furan and thiophene moieties may contribute to enhanced binding affinity and biological activity.

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For example, specific thiazolidinone derivatives have demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . The incorporation of the furan and thiophene groups in our compound may similarly enhance its antiproliferative effects.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of compounds similar to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide. The results indicated that these compounds were more effective than traditional antibiotics like ampicillin, showcasing their potential as alternatives in treating resistant bacterial strains .

Study 2: Antiviral Mechanism

Another study focused on the antiviral mechanisms of N-Heterocycles, revealing that modifications at specific positions significantly improved their biological activity against viral enzymes . This suggests that our compound could be further optimized for enhanced antiviral properties based on structural alterations.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern and heterocyclic appendages. Below is a comparative analysis with closely related sulfonamide derivatives:

Substitution on the Benzene Ring

Compound Name Substituents (Position) Molecular Weight Key Structural Features
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide (Target) Cl (3), F (4) ~414.9 Halogenated aromatic core
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Cl (3), OCH₃ (4) 413.9 Methoxy group enhances lipophilicity
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide F (4) 344.3 Fluorine substitution; thienylidene linker
  • Key Insight : The 4-fluoro substituent in the target compound may improve metabolic stability compared to methoxy analogs, as fluorine’s electronegativity reduces susceptibility to oxidative degradation .

Heterocyclic Modifications on the Ethylamine Side Chain

Compound Name Heterocycles Attached Molecular Weight Functional Implications
Target Compound Furan-2-yl, Thiophen-2-yl ~414.9 Hydroxy group enables hydrogen bonding
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Furan-3-ylmethyl, Thiophen-2-yl 399.9 Lack of hydroxy group reduces polarity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Furan-3-yl, Thiophen-2-yl, CF₃O 433.4 Trifluoromethoxy enhances electron withdrawal
  • Key Insight: The hydroxy group in the target compound’s side chain may increase solubility and receptor-binding affinity compared to non-hydroxylated analogs like .

Bioisosteric Replacements

  • Thiophene vs. Benzothiazole: Compounds like N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide replace thiophene with benzothiazole, which can enhance π-stacking interactions in enzyme active sites.
  • Furan vs.

Research Findings and Implications

Challenges and Opportunities

  • Data Gaps : Physical properties (melting point, solubility) and toxicity profiles are unavailable for the target compound.
  • Optimization : Introducing trifluoromethoxy (as in ) or methylsulfonyl groups (as in ) could modulate bioavailability and target selectivity.

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